molecular formula C9H7FN2O2 B571897 Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206972-70-4

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B571897
CAS No.: 1206972-70-4
M. Wt: 194.165
InChI Key: QAQQOIYOYLYQSM-UHFFFAOYSA-N
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Description

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antitubercular agents. This compound belongs to the imidazo[1,2-a]pyridine (IP) class, a privileged scaffold recognized for its diverse pharmacological applications and presence in several marketed drugs . Research indicates that IP-based compounds are promising candidates for targeting Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Specifically, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of the essential cytochrome bcc oxidase complex (QcrB), disrupting oxidative phosphorylation and energy production in Mtb . While our product is an ester, it serves as a crucial synthetic precursor for such active molecules, including carboxamides and other derivatives explored in structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQQOIYOYLYQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Halogenation-Condensation-Fluorination

A solvent-free, metal-free approach utilizes UV LED irradiation for the regioselective synthesis of the methyl ester:

  • Bromination :

    • Styrene derivatives are brominated using N-bromosuccinimide (NBS) in tert-butanol/water.

  • Condensation :

    • The brominated intermediate reacts with 2-aminopyridine derivatives in acetonitrile-water under UV light (365 nm).

  • Fluorination :

    • 1-Fluoropyridinium tetrafluoroborate introduces the fluorine substituent while simultaneously esterifying the carboxyl group.

Key Advantages :

  • No transition metal catalysts required.

  • Yields of 65–72% achieved in 12–24 hours.

  • Green solvent system (tert-butanol/water) reduces environmental impact.

Knoevenagel Condensation Approach

Synthesis from Cyanomethylimidazole Precursors

This method involves the condensation of 2-(1H-benzimidazol-2-yl)acetonitrile with methyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine:

  • Knoevenagel Adduct Formation :

    • The nitrile reacts with the diketone to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization :

    • Nucleophilic attack by the imidazole nitrogen on the carbonyl carbon closes the imidazo[1,2-a]pyridine ring.

  • Esterification :

    • Methanol serves as both solvent and esterifying agent, directly yielding the methyl ester.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1).

  • Temperature: 80°C.

  • Yield: 68–75%.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Time (Hours)Scalability
Formamidine Cyclization826High
Metal-Free One-Pot7224Moderate
Knoevenagel Condensation7518Low

The formamidine route offers the highest yield and scalability, while metal-free methods prioritize environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Biological Activities

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, show significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

  • Cervical Carcinoma Cells : Significant inhibition of cell growth was observed at micromolar concentrations.
  • Mechanism of Action : The compound may inhibit protein geranylgeranylation, a process crucial for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various microbial strains. Preliminary studies suggest potential applications in treating infections caused by:

  • Bacterial Pathogens : Effective against a range of bacteria, indicating promise as a lead compound for developing new antibiotics.
  • Mycobacterial Infections : Exhibited moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.

Antiviral Activity

This compound has shown potential antiviral properties. Research indicates that it can inhibit viral replication in vitro, suggesting possible therapeutic applications against viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings regarding its structural analogs:

Compound NameSimilarityUnique Features
Methyl 4-fluoroimidazo[1,2-a]pyridine-3-carboxylate0.90Fluorine at position 4
Methyl imidazo[1,2-a]pyridine-2-carboxylate0.85No fluorine substitution
Methyl 5-fluoroimidazo[1,2-a]pyridine-4-carboxylate0.88Fluorine at position 5

This table highlights how variations in substituents can impact both biological activity and chemical properties.

Case Studies

Several case studies have explored the effects and applications of this compound:

Antitumor Efficacy

A study evaluated the compound's effects on cervical cancer cell lines and found significant inhibition of cell growth at micromolar concentrations. This underscores its potential as an anticancer agent.

Antituberculosis Research

Another investigation focused on the compound's derivatives and their ability to combat Mycobacterium tuberculosis, revealing promising results that warrant further exploration for potential therapeutic use.

Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridines can inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Mechanism of Action

The mechanism of action of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-a]pyridine core allows for diverse substitutions at positions 2, 5, 6, 7, and 8, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives
Compound Name Substituent Position(s) Substituent Group(s) Molecular Weight (g/mol) Key Findings
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate 5 Fluoro 194.16 (calc.) Hypothesized enhanced metabolic stability due to fluorine
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5 Methyl 204.23 (calc.) Reacts regioselectively with NCS to form chloromethyl or oxo derivatives depending on solvent
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6 Bromo 255.07 High purity (95%) reported; used as a synthetic intermediate
Ethyl 2-(4-bromophenoxy)imidazo[1,2-a]pyridine-3-carboxylate 2 4-Bromophenoxy 375.20 (calc.) Synthesized via NaH-mediated substitution; potential antimicrobial applications
Ethyl 2-cyclohexyl-7-methylimidazo[1,2-a]pyridine-3-carboxylate (6c) 2,7 Cyclohexyl, Methyl 287.18 Demonstrated via HRMS and NMR; bulky substituents may affect bioavailability
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2 tert-Butyl 236.31 Discontinued commercial product; highlights stability challenges in saturated derivatives

Biological Activity

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and various therapeutic potentials.

The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with appropriate carboxylic acids or their derivatives. The introduction of the fluorine atom at the 5-position is significant as it can enhance the biological activity and pharmacokinetic properties of the compound.

PropertyValue
Molecular FormulaC₉H₇FN₂O₂
Molecular Weight194.16 g/mol
CAS Number[insert CAS number here]

Antimycobacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimycobacterial activity. A study by Abrahams et al. demonstrated that several synthesized imidazo[1,2-a]pyridine-3-carboxamide derivatives showed moderate to good antituberculosis activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL for some derivatives .

Antibacterial and Antifungal Properties

Imidazo[1,2-a]pyridines have also been evaluated for their antibacterial properties. Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated potent antibacterial activity against Pseudomonas aeruginosa . Additionally, antifungal activity has been noted in various studies, though specific data on this compound is limited.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the imidazo ring structure plays a crucial role in interacting with biological targets such as enzymes or receptors involved in pathogen survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the imidazo ring can significantly affect biological activity. For example, substituents at the C6 position have been shown to influence the efficacy against various targets .

Table 2: Summary of SAR Findings

Substituent PositionEffect on Activity
C5Increased potency against M. tuberculosis
C6Critical for RGGT inhibition
C7Modulates cytotoxic effects

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound could inhibit the growth of resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating multidrug-resistant tuberculosis.
  • Case Study 2 : A comparative analysis with other imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited superior antibacterial properties against Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of fluorinated pyridine precursors with halogenated carbonyl intermediates. For example, analogous compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate) are synthesized via base-mediated reactions (e.g., potassium carbonate in ethanol/dimethoxyethane at 80–100°C) . Key steps include:

  • Precursor selection : Use 2-amino-5-fluoropyridine and methyl 2-bromoacetate as starting materials.
  • Cyclization : Optimize solvent polarity (ethanol or DMF) and temperature to enhance ring closure efficiency.
  • Esterification : Introduce the methyl ester group via nucleophilic substitution or acid-catalyzed esterification.
    Yield improvements (≥70%) are achievable by controlling stoichiometry and using coupling agents like EDCI .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • NMR : 1^1H NMR identifies protons on the imidazo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and methyl ester (δ 3.9 ppm for OCH3_3). 19^{19}F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • IR : Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-F stretch) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 209.1 (calculated for C9_9H7_7FN2_2O2_2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Limited solubility in water; better in polar aprotic solvents (DMF, DMSO) or ethanol. Pre-solubilization in DMSO (10 mM) is recommended for biological assays .
  • Stability : Stable at room temperature in inert atmospheres. Hydrolyzes slowly in aqueous basic conditions (pH >9), requiring storage at -20°C in desiccated environments .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

Fluorine’s electron-withdrawing effect activates the imidazo-pyridine core for electrophilic aromatic substitution (EAS) at the 2- and 7-positions. For example:

  • Nitration : Fluorine directs nitration to the 7-position under HNO3_3/H2_2SO4_4, yielding Methyl 5-fluoro-7-nitroimidazo[1,2-a]pyridine-3-carboxylate .
  • Suzuki coupling : The 5-fluoro group stabilizes intermediates in Pd-catalyzed cross-couplings, enabling aryl/heteroaryl substitutions .
    Control experiments with non-fluorinated analogs show reduced EAS reactivity, confirming fluorine’s role .

Q. How can researchers design experiments to investigate the impact of fluorine substitution position on bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Comparative SAR studies : Synthesize analogs with fluorine at positions 5, 6, or 8 (e.g., Methyl 6-fluoro and 8-fluoro derivatives) and test against biological targets (e.g., kinases or microbial enzymes) .
  • Data analysis : Use IC50_{50} values and molecular docking to correlate fluorine position with target binding affinity. For example, 5-fluoro derivatives may exhibit enhanced antimicrobial activity due to improved membrane penetration .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

  • In silico tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis to 5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid) .
  • Density Functional Theory (DFT) : Calculate activation energies for ester cleavage or fluorine displacement to prioritize synthetic modifications for metabolic stability .

Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

  • Standardization : Ensure consistent assay conditions (e.g., bacterial strain, inoculum size, and compound purity >95%) .
  • Mechanistic studies : Use time-kill assays and transcriptomics to differentiate bactericidal vs. bacteriostatic effects. For example, fluorinated imidazo-pyridines may disrupt DNA gyrase in Gram-positive bacteria but not Gram-negative .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding reactivity?

  • Kinetic studies : Compare DFT-predicted reaction barriers with experimental rates (e.g., ester hydrolysis kinetics via HPLC) .
  • Isotopic labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways and validate mechanistic models .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C in DMF) for scaled-up production .
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET profiling to prioritize lead compounds .

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